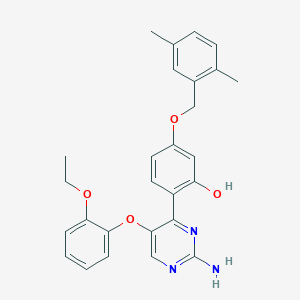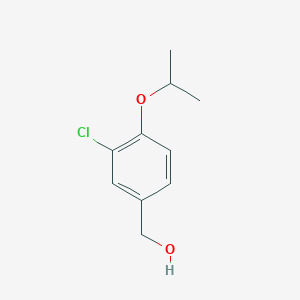![molecular formula C14H9N3O2S2 B2416012 N-(7-méthylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)furan-2-carboxamide CAS No. 394227-75-9](/img/structure/B2416012.png)
N-(7-méthylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazole is a core structural motif present in a wide range of natural products and has a wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a series of thiazole derivatives .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various techniques such as elemental analysis and spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Applications antioxydantes
Les dérivés du thiazole, comme le composé en question, ont été trouvés pour présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans le traitement des maladies causées par le stress oxydatif, telles que les troubles neurodégénératifs, le cancer et les maladies cardiovasculaires.
Applications analgésiques et anti-inflammatoires
Les composés du thiazole ont été associés à des activités analgésiques et anti-inflammatoires . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de la douleur et de l'inflammation.
Applications antimicrobiennes et antifongiques
Les dérivés du thiazole ont montré des propriétés antimicrobiennes et antifongiques . Ils pourraient être utilisés dans le développement de nouveaux agents antimicrobiens et antifongiques.
Applications antivirales
Les composés du thiazole ont été associés à des activités antivirales . Ils pourraient être utilisés dans le développement de nouveaux médicaments antiviraux.
Applications diurétiques
Les dérivés du thiazole ont été associés à des activités diurétiques . Ils pourraient être utilisés dans le traitement de conditions comme l'hypertension et l'œdème.
Applications anticonvulsivantes
Les composés du thiazole ont été associés à des activités anticonvulsivantes . Ils pourraient être utilisés dans le développement de nouveaux médicaments pour le traitement de l'épilepsie et d'autres troubles convulsifs.
Applications neuroprotectrices
Les dérivés du thiazole ont été associés à des activités neuroprotectrices . Ils pourraient être utilisés dans le traitement de troubles neurodégénératifs comme la maladie d'Alzheimer et la maladie de Parkinson.
Applications antitumorales ou cytotoxiques
Les composés du thiazole ont été associés à des activités antitumorales ou cytotoxiques . Ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S2/c1-7-15-11-10(20-7)5-4-8-12(11)21-14(16-8)17-13(18)9-3-2-6-19-9/h2-6H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBXMEZFIRBNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

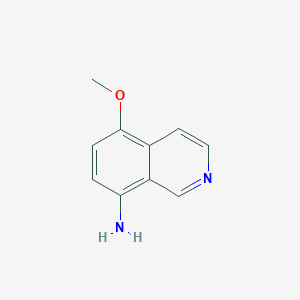
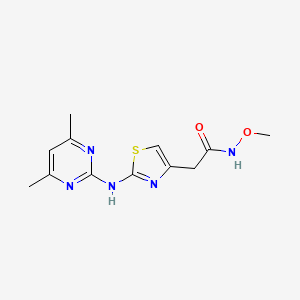
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)
![7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2415934.png)
![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)

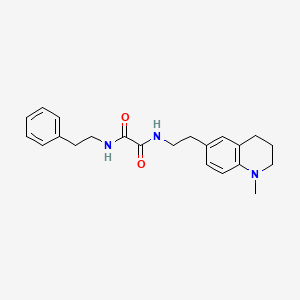
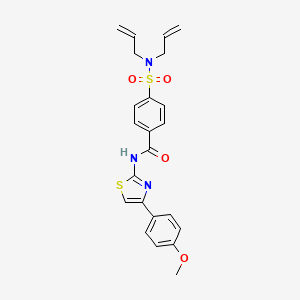
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2415942.png)
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
